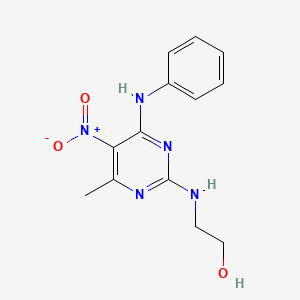

2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol is a versatile chemical compound with the molecular formula C13H15N5O3 and a molecular weight of 289.295 g/mol. This compound is a derivative of pyrimidine, an important electron-rich aromatic heterocycle that plays a critical role in various biological processes . Due to its unique structure, this compound has found applications in multiple scientific research fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol typically involves the condensation of a three-carbon compound with an amidine structure. This reaction is catalyzed by sodium hydroxide or ethoxide . The process can be summarized as follows:

Initial Condensation: A three-carbon compound reacts with an amidine structure in the presence of sodium hydroxide or ethoxide.

Cyclization: The intermediate undergoes cyclization to form the pyrimidine ring.

Substitution: The nitro and phenylamino groups are introduced through substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors

Biologische Aktivität

The compound 2-((4-Methyl-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol is a pyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of oncology and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : C13H15N5O2

- Molecular Weight : 273.29 g/mol

- CAS Number : 10686149

The biological activity of this compound primarily involves the following mechanisms:

- Inhibition of Kinases : The compound has been shown to inhibit various kinases, which are crucial in cell signaling pathways that regulate cell growth and proliferation. This inhibition can lead to reduced cancer cell viability.

- Induction of Apoptosis : Studies indicate that the compound can induce apoptosis in cancer cells through the mitochondrial pathway, increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential.

- Cell Cycle Arrest : The compound has demonstrated the ability to induce cell cycle arrest at specific phases, particularly G0/G1 and S phases, thereby inhibiting further cell division.

Anticancer Activity

Recent studies have evaluated the anticancer effects of this compound against various cancer cell lines. The following table summarizes key findings related to its cytotoxicity:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 35.58 | Induction of apoptosis and ROS increase |

| MCF-7 (Breast) | 28.45 | Cell cycle arrest at G0/G1 phase |

| HCT116 (Colon) | 22.30 | Inhibition of kinase activity |

These results indicate a promising profile for the compound as an anticancer agent, particularly against liver and breast cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been investigated for its antimicrobial activity. The following table presents findings from studies assessing its efficacy against bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

These results suggest that the compound possesses significant antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Case Studies

- Case Study on HepG2 Cells : A study conducted on HepG2 cells revealed that treatment with the compound led to a significant increase in early apoptosis markers after 24 hours of exposure. Flow cytometry analysis showed an increase in apoptotic cells from 0.47% (untreated) to 19.61% after treatment with IC50 concentrations.

- Combination Therapy : In another investigation, the compound was used in combination with standard chemotherapeutics. The combination showed enhanced cytotoxicity compared to single-agent treatments, indicating potential for use in combination therapy strategies.

Eigenschaften

IUPAC Name |

2-[(4-anilino-6-methyl-5-nitropyrimidin-2-yl)amino]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5O3/c1-9-11(18(20)21)12(16-10-5-3-2-4-6-10)17-13(15-9)14-7-8-19/h2-6,19H,7-8H2,1H3,(H2,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIGQHQWUTPXEFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)NCCO)NC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.